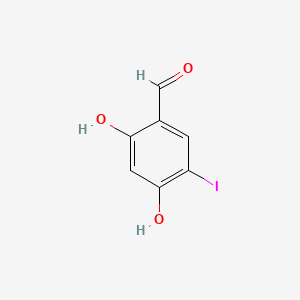

2,4-Dihydroxy-5-iodobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

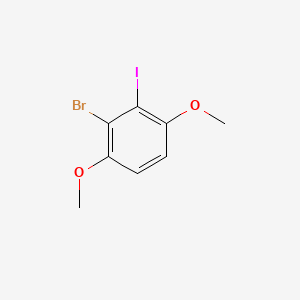

2,4-Dihydroxy-5-iodobenzaldehyde is a fine chemical . Its CAS number is 131088-03-4 . It’s not a stock item and may not be readily available . It’s used for research and development purposes .

Synthesis Analysis

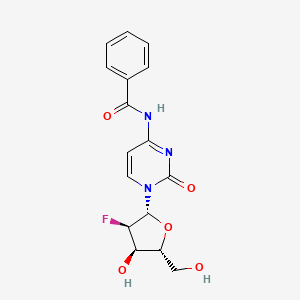

The synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde involves the reaction of 2,4-dihydroxybenzaldehyde with iodine monochloride and acetic acid in dichloromethane under a nitrogen atmosphere . The reaction is stirred for 5 hours at room temperature .Molecular Structure Analysis

The molecular weight of 2,4-Dihydroxy-5-iodobenzaldehyde is approximately 264.01800537109375 . More detailed structural information can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .More detailed properties such as melting point, boiling point, and density can be found on chemical databases .

科学的研究の応用

Electrocatalytic Activity : Dihydroxybenzaldehyde isomers, including 2,4-Dihydroxybenzaldehyde, are used in electrodeposition on glassy carbon electrodes. These modified electrodes exhibit catalytic activity in the electrooxidation of NADH, making them useful in biosensor design (Pariente et al., 1996).

Synthesis for Medical Applications : Synthesis of variants like 2,4-dimethyl-5-iodobenzaldehyde is reported for applications in medical research, particularly as a potential marker in detecting small cell lung carcinoma (Akula et al., 2002).

Crystallography and Molecular Interactions : Studies on compounds like 2-iodobenzaldehyde 4-nitrophenylhydrazone and related compounds provide insights into hydrogen bonding, molecular planarity, and crystal structures, which are crucial in material sciences and pharmaceuticals (Glidewell et al., 2003).

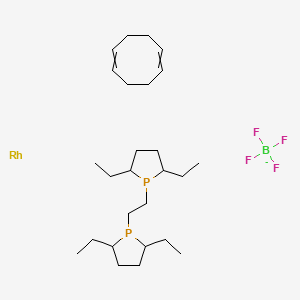

Salen Ligand Synthesis : 2,4-Dihydroxybenzaldehyde is an important ligand in the synthesis of Salen catalysts. The selective alkylation of this compound is a significant step in the development of novel Salen ligands for catalysis (Jiajia et al., 2011).

Chemical Conversion Processes : Research demonstrates the conversion of ethanol into valuable chemicals like methylbenzaldehydes, where 2,4-Dihydroxybenzaldehyde plays a role in the catalytic process (Moteki et al., 2016).

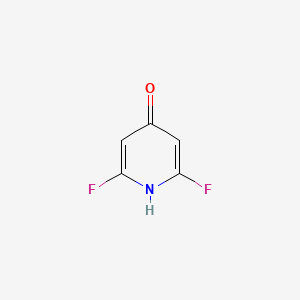

Synthesis of Heterocycles : Salicylaldehydes, including 2,4-Dihydroxybenzaldehyde, are used as key synthons in multicomponent reactions to synthesize a wide range of heterocyclic systems, important in pharmaceutical manufacturing (Heravi et al., 2018).

Synthetic Chemistry Applications : Various synthetic strategies involving 2,4-Dihydroxybenzaldehyde are explored for producing compounds with potential applications in organic synthesis and pharmaceuticals (Mendelson & Hayden, 1996).

Safety And Hazards

2,4-Dihydroxy-5-iodobenzaldehyde is intended for R&D use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

2,4-dihydroxy-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVWXHXWLUUJLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-5-iodobenzaldehyde | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B600014.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)